molecular formula C6H2F3N3S B12106993 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile

6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile

Cat. No.: B12106993
M. Wt: 205.16 g/mol
InChI Key: UCFQPUAQYNPPLZ-UHFFFAOYSA-N
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Description

6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile is a heterocyclic compound that contains a pyrazine ring substituted with a trifluoromethylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carbonitrile with trifluoromethylthiolating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom on the pyrazine ring with the trifluoromethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonitrile group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable tool in medicinal chemistry for optimizing drug candidates.

Comparison with Similar Compounds

Similar Compounds

    6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile: This compound has a similar structure but with a pyridazine ring instead of a pyrazine ring.

    6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.

Uniqueness

6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile is unique due to the combination of its trifluoromethylsulfanyl and carbonitrile groups, which confer distinct chemical and physical properties. These properties make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethylsulfanyl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3S/c7-6(8,9)13-5-3-11-2-4(1-10)12-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFQPUAQYNPPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)SC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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